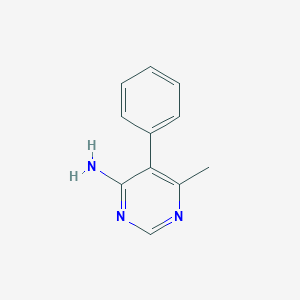

6-Methyl-5-phenylpyrimidin-4-amine

説明

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences and Drug Discovery

The pyrimidine scaffold is a privileged structure in chemical sciences and drug discovery, forming the core of numerous biologically active compounds. nih.gov As a fundamental component of the nucleobases uracil, thymine, and cytosine, pyrimidine is integral to the structure of DNA and RNA. This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them attractive candidates for therapeutic intervention. nih.gov

The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the synthesis of diverse chemical libraries with a wide range of pharmacological activities. Pyrimidine-based drugs have been successfully developed for a multitude of therapeutic areas, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory applications. The structural properties of the pyrimidine ring can also confer favorable pharmacokinetic characteristics to drug candidates, further enhancing its utility in medicinal chemistry.

Positioning of 6-Methyl-5-phenylpyrimidin-4-amine within the Pyrimidine Compound Class

This compound belongs to the family of aminopyrimidines, characterized by a pyrimidine ring bearing an amino group. Specifically, it is a disubstituted aminopyrimidine with a methyl group at the 6-position and a phenyl group at the 5-position of the pyrimidine ring.

Below are the key identifiers and chemical properties of this compound. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol |

| CAS Number | 857435-92-8 |

| Canonical SMILES | CC1=C(C(=NC=N1)N)C2=CC=CC=C2 |

| InChI Key | OFKJBZUSLOPDCV-UHFFFAOYSA-N |

This data is sourced from PubChem. nih.gov

The presence of the phenyl and methyl groups on the pyrimidine core significantly influences the molecule's steric and electronic properties, which in turn can dictate its biological activity. The amino group at the 4-position is a common feature in many bioactive pyrimidines, often playing a crucial role in binding to biological targets.

Historical Context and Evolution of Research on Phenylpyrimidin-4-amine Derivatives

The exploration of phenylpyrimidin-4-amine derivatives is part of a broader history of pyrimidine chemistry that has been integral to the development of pharmaceuticals. Early research into pyrimidines was closely tied to the study of nucleic acids. Over time, synthetic pyrimidine derivatives were investigated for their potential as therapeutic agents.

The development of anticancer drugs like 5-fluorouracil and antiviral agents such as zidovudine (AZT) highlighted the therapeutic potential of modifying the pyrimidine scaffold. This spurred further research into a vast array of pyrimidine derivatives, including those with phenyl and amino substitutions.

Research into N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the deubiquitinase USP1/UAF1 for anticancer applications provides a relevant context for understanding the research landscape of similar compounds. acs.orgnih.gov A key finding from this research was that the placement of substituents on the pyrimidine ring is critical for biological activity. Specifically, it was noted that moving a methyl group to the 6-position of the pyrimidine ring resulted in a threefold decrease in potency for the compounds being studied. acs.org This finding underscores the nuanced structure-activity relationships within this class of molecules and highlights the importance of precise structural modifications in drug design. While this research did not focus on this compound itself, it offers valuable insights into the potential impact of its specific substitution pattern.

Structure

3D Structure

特性

CAS番号 |

857435-92-8 |

|---|---|

分子式 |

C11H11N3 |

分子量 |

185.22 g/mol |

IUPAC名 |

6-methyl-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C11H11N3/c1-8-10(11(12)14-7-13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |

InChIキー |

OFKJBZUSLOPDCV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC=N1)N)C2=CC=CC=C2 |

正規SMILES |

CC1=C(C(=NC=N1)N)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 6 Methyl 5 Phenylpyrimidin 4 Amine and Its Derivatives

Established Synthetic Pathways to the 6-Methyl-5-phenylpyrimidin-4-amine Core

The synthesis of the this compound nucleus is a well-trodden path in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies primarily revolve around the construction of the pyrimidine (B1678525) ring from acyclic precursors.

Multi-step Reaction Sequences for Pyrimidine Nucleus Formation

The formation of the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is typically achieved through the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit. wikipedia.org A common and versatile approach involves the reaction of β-dicarbonyl compounds or their synthetic equivalents with amidines. wikipedia.orgacs.org This method allows for the introduction of various substituents onto the pyrimidine core by choosing appropriately substituted starting materials.

Another widely employed strategy is the Principal Synthesis, which involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org This method offers a high degree of flexibility in accessing a wide range of pyrimidine derivatives.

Specific Precursors and Reaction Conditions for Pyrimidine-4-amine Synthesis

The synthesis of 4-aminopyrimidines, including the title compound, often utilizes specific precursors and reaction conditions to ensure high yields and purity. One prominent method involves the condensation of β-cyanoenolates with amidine hydrochlorides. nih.gov This approach has proven to be robust and scalable, making it suitable for industrial applications. nih.govacs.org

Another effective route is the reaction of substituted benzoylacetonitriles with ureas, which upon heating, directly afford 4-aminopyrimidines in good yields. nih.gov The choice of solvent and catalyst can significantly influence the reaction outcome. For instance, Lewis acid catalysis has been shown to facilitate the condensation reaction for the synthesis of 4-aminopyrimidines from readily available starting materials like acrylonitrile, avoiding the use of carcinogenic reagents. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields. For example, the microwave-promoted reaction of single nitriles in the presence of a catalyst like potassium tert-butoxide can efficiently produce 4-aminopyrimidines. nih.gov

| Precursor 1 | Precursor 2 | Key Conditions | Product | Reference |

| β-Cyanoenolates | Amidine hydrochlorides | Condensation | 4-Aminopyrimidines | nih.gov |

| Substituted benzoylacetonitriles | Ureas | Heating (70 °C) | 4-Aminopyrimidines | nih.gov |

| Acrylonitrile | Amidines | Lewis acid catalyst | 4-Aminopyrimidines | acs.org |

| Single nitriles | - | Potassium tert-butoxide, Microwave | 4-Aminopyrimidines | nih.gov |

| β-formyl enamides | Urea (B33335) | Samarium chloride, Microwave | Pyrimidines | organic-chemistry.org |

Synthesis of Substituted this compound Derivatives

The biological activity of pyrimidine derivatives can be fine-tuned by introducing various functional groups onto the pyrimidine ring or the phenyl moiety. This has led to the development of numerous strategies for the synthesis of substituted this compound analogs.

Strategies for Functional Group Introduction and Modification on the Pyrimidine Ring

The pyrimidine ring is susceptible to both electrophilic and nucleophilic substitution, although the latter is generally more facile due to the electron-deficient nature of the ring. wikipedia.org

Substitution at C2, C4, and C6: These positions are electron-deficient and are thus targets for nucleophilic attack. wikipedia.org For instance, chloro groups at these positions can be readily displaced by various nucleophiles, including amines, to introduce new functional groups. nih.gov The synthesis of 2,4-diaminopyrimidines often proceeds through the sequential substitution of chlorine atoms on a 2,4-dichloropyrimidine (B19661) core. nih.gov

Substitution at C5: The C5 position is less electron-deficient and can undergo electrophilic substitution, such as nitration and halogenation. wikipedia.org This allows for the introduction of a different set of functional groups at this position.

Functional Group Interconversion: Existing functional groups on the pyrimidine ring can be converted into others. For example, a carbonyl group at the C4 position can be transformed into an amine. umich.edu

Approaches for Substitutions on the Phenyl Moiety

Modifications to the phenyl ring of this compound are typically achieved by starting with a appropriately substituted phenyl precursor. For example, the synthesis can begin with a substituted benzaldehyde (B42025) or acetophenone, which is then carried through the pyrimidine ring formation sequence. researchgate.net

Alternatively, modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, provide powerful tools for introducing a wide variety of substituents onto the phenyl ring of a pre-formed pyrimidine derivative. researchgate.netmdpi.com These methods offer high functional group tolerance and allow for the late-stage diversification of the molecule.

| Reaction Type | Position(s) on Pyrimidine Ring | Reagents/Conditions | Outcome | Reference |

| Nucleophilic Aromatic Substitution | C2, C4, C6 | Amines, other nucleophiles | Introduction of new functional groups | nih.gov |

| Electrophilic Aromatic Substitution | C5 | Nitrating agents, Halogens | Introduction of nitro or halo groups | wikipedia.org |

| Suzuki Coupling | Phenyl Moiety | Arylboronic acids, Palladium catalyst | Carbon-carbon bond formation | researchgate.net |

| Buchwald-Hartwig Amination | Phenyl Moiety | Amines, Palladium catalyst | Carbon-nitrogen bond formation | mdpi.com |

Condensation and Cyclization Reactions in Derivative Preparation

Condensation and cyclization reactions are fundamental to the synthesis of fused pyrimidine systems and other complex derivatives.

Fused Pyrimidines: Pyrido[2,3-d]pyrimidines, for example, can be synthesized through intramolecular cyclization of appropriately functionalized pyrimidine precursors. nih.gov The reaction of 6-aminouracil (B15529) with propenones can lead to the formation of 5,6-dihydropyrido[2,3-d]pyrimidines, which can be further modified. nih.gov

Multicomponent Reactions: These reactions, where multiple starting materials react in a single pot to form a complex product, are highly efficient for generating libraries of diverse pyrimidine derivatives. acs.orgmdpi.com For instance, a three-component reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines. organic-chemistry.org

Cyclocondensation Reactions: The reaction between β-enaminones and amidines can lead to the formation of substituted pyrimidines through a cyclocondensation process. orientjchem.org Similarly, the cyclization of intermediates formed from the reaction of chalcones with guanidine (B92328) hydrochloride is a common method for preparing 2-aminopyrimidine (B69317) derivatives. researchgate.net

Advancements in Sustainable Synthetic Chemistry for Pyrimidine Amines

Traditional methods for synthesizing pyrimidine derivatives often involve harsh reaction conditions, toxic solvents, and lengthy procedures, leading to significant environmental waste. In response, the principles of green chemistry have spurred the development of more sustainable alternatives that offer improved efficiency, reduced energy consumption, and the use of safer reagents. These advanced synthetic strategies are pivotal for the environmentally responsible production of pyrimidine amines.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates and often improving product yields compared to conventional heating methods. nih.gov This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. For the synthesis of pyrimidine derivatives, microwave irradiation has been shown to significantly shorten reaction times from hours to mere minutes. nih.gov

One notable example is the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, which are structurally related to this compound. In a catalyst-free reaction using water as a green solvent, the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was achieved in just 3-6 minutes under microwave irradiation, with excellent yields ranging from 78-94%. nih.gov In contrast, conventional heating methods required 2-6 hours to achieve lower to moderate yields. nih.gov

| Entry | R-group (from Benzaldehyde) | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) |

| 1 | Phenyl | 5 | 92 | 4 | 85 |

| 2 | 4-Chlorophenyl | 3 | 94 | 2 | 86 |

| 3 | 4-Methoxyphenyl | 4 | 90 | 3 | 80 |

| 4 | 4-Nitrophenyl | 6 | 78 | 6 | 69 |

Table 1: Comparison of microwave-assisted versus conventional heating for the synthesis of pyrano[2,3-d]pyrimidine derivatives. Data sourced from a study on a related series of compounds. nih.gov

Similarly, the synthesis of 2-aminopyrimidine scaffolds has been efficiently carried out using microwave irradiation. In a three-step synthesis, the initial formation of chalcones and their subsequent cyclization with guanidine nitrate (B79036) to form aminopyrimidine intermediates were both accelerated by microwave heating. nanobioletters.com These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient production of a wide array of pyrimidine derivatives, including this compound.

Catalyst Applications in Green Chemical Synthesis

The use of catalysts is a fundamental pillar of green chemistry, enabling reactions to proceed with higher selectivity, under milder conditions, and with reduced waste generation. In the context of pyrimidine amine synthesis, a variety of catalytic systems have been explored to enhance sustainability.

Homogeneous and Heterogeneous Catalysis:

The synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamides, which share a substituted pyrimidine core with the target molecule, has been successfully achieved using p-toluenesulfonic acid (PTSA) as a catalyst under solvent-free microwave irradiation. jocpr.com This method provides a mild and efficient alternative to traditional approaches that often require harsh conditions and stoichiometric amounts of catalysts. jocpr.com

Furthermore, novel additives like 4,4'-trimethylenedipiperidine (TMDP) have been employed as efficient and recyclable catalysts for the synthesis of nih.govjocpr.comnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.gov This catalyst, which can also act as the solvent in its molten state, promotes the reaction under green conditions, such as in a water and ethanol (B145695) mixture, leading to high yields and allowing for easy recovery and reuse. nih.gov

Efficient microwave-assisted synthesis of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines, bioisosteres of known anticancer agents, was achieved using aluminum chloride (AlCl₃) as a catalyst in a mixture of acetonitrile (B52724) and acetic acid under microwave irradiation at 160°C, affording good yields. nih.gov

| Catalyst | Reaction Type | Key Advantages | Relevant Compound Class |

| p-Toluenesulfonic acid (PTSA) | Three-component cyclocondensation | Solvent-free, mild conditions | Tetrahydropyrimidinones |

| 4,4'-Trimethylenedipiperidine (TMDP) | Multicomponent reaction | Recyclable, can act as solvent, metal-free | nih.govjocpr.comnih.govtriazolo[1,5-a]pyrimidines |

| Aluminum chloride (AlCl₃) | Cyclization | Good yields under microwave conditions | Thieno[3,2-d]pyrimidines |

Table 2: Examples of catalysts used in the green synthesis of pyrimidine derivatives.

The development of such catalytic systems is crucial for creating more economical and environmentally friendly routes to complex molecules like this compound and its analogs. These advancements not only facilitate the synthesis but also align with the broader goals of sustainable development in the chemical industry.

Structural Elucidation and Conformational Analysis of 6 Methyl 5 Phenylpyrimidin 4 Amine and Analogues

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to determine the connectivity and three-dimensional structure of these pyrimidine (B1678525) derivatives in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-methyl-5-phenylpyrimidin-4-amine and its analogues. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of hydrogen and carbon atoms within the molecule.

For instance, in an analogue, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the ¹H NMR spectrum (recorded in CDCl₃ at 400 Hz) shows a singlet for the pyrimidine proton at δ 8.51 ppm. nih.gov The phenyl group protons appear as multiplets in the range of δ 7.15-7.39 ppm, while the N-methyl protons present as a singlet at δ 3.57 ppm. nih.gov The corresponding ¹³C NMR spectrum (in CDCl₃ at 100 Hz) displays signals for the pyrimidine ring carbons at δ 156.6, 153.9, and 152.4 ppm. nih.gov The phenyl ring carbons resonate at δ 142.2, 129.8, 128.6, and 126.3 ppm, and the N-methyl carbon is observed at δ 41.7 ppm. nih.gov

Correlation Spectroscopy (COSY) experiments would be instrumental in establishing the connectivity between protons, particularly within the phenyl ring, by identifying coupled spin systems. For analogues containing fluorine, ¹⁹F NMR would provide valuable information regarding the electronic environment of the fluorine atom and its coupling to neighboring protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Analogue (6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine) in CDCl₃ nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 8.51 (s) | - |

| Phenyl-H | 7.15-7.39 (m) | - |

| N-CH₃ | 3.57 (s) | 41.7 |

| Pyrimidine-C | - | 156.6, 153.9, 152.4 |

| Phenyl-C | - | 142.2, 129.8, 128.6, 126.3 |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound and its analogues. The molecular ion peak in the mass spectrum confirms the molecular formula of the compound. For this compound, the expected molecular weight is approximately 185.22 g/mol . nih.gov

In Electrospray Ionization Mass Spectrometry (ESI-MS), compounds like these typically show a prominent protonated molecular ion peak [M+H]⁺. For example, the ESI-MS of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine shows a clear [M+H]⁺ peak at m/z 265.0. nih.gov High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can reveal structural motifs. For aminopyrimidines, common fragmentation pathways involve the cleavage of bonds adjacent to the amine group and the pyrimidine ring. The loss of the methyl group or fragments from the phenyl ring are also characteristic. A detailed analysis of the fragmentation pattern can help in the structural confirmation of the molecule.

Table 2: Mass Spectrometry Data for a this compound Analogue

| Compound Name | Ionization Method | Observed m/z | Interpretation |

| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | ESI-MS | 265.0 | [M+H]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings usually give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ range. The out-of-plane bending vibrations for the substituted phenyl ring can provide information about the substitution pattern.

General literature on substituted pyrimidines supports these expected ranges, with specific frequencies being sensitive to the nature and position of substituents. acs.orgresearchgate.net

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (CH₃) | Stretching | <3000 |

| Pyrimidine/Phenyl (C=N, C=C) | Stretching | 1400-1600 |

| C-N | Stretching | 1200-1350 |

X-ray Crystallography Studies

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction analysis of suitable crystals of this compound or its close analogues can unambiguously determine its molecular structure. While crystallographic data for the title compound is not widely published, studies on its isomers and analogues provide significant insights.

For example, the crystal structure of an isomer, 4-methyl-6-phenylpyrimidin-2-amine, has been determined. nih.gov It crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit. nih.gov This study reveals the precise bond lengths and angles within the pyrimidine and phenyl rings.

Similarly, the crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine has been elucidated, crystallizing in the triclinic space group P-1. nih.gov Such studies are fundamental for understanding the packing of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking.

Analysis of Dihedral Angles and Molecular Conformation

A key conformational feature of 5-phenylpyrimidine (B189523) derivatives is the dihedral angle between the pyrimidine and phenyl rings. This angle is determined by the steric and electronic effects of the substituents on both rings.

In the crystal structure of 4-methyl-6-phenylpyrimidin-2-amine, the two independent molecules exhibit different dihedral angles between the phenyl and pyrimidine rings, being 29.41(2)° and 46.32(3)°. nih.govresearchgate.net This indicates a degree of conformational flexibility. In the case of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the dihedral angle between the aromatic rings is a more pronounced 79.67(8)°. nih.gov This larger twist is likely due to the steric hindrance between the substituents on the pyrimidine and phenyl rings.

The conformation of the molecule, particularly the relative orientation of the phenyl and pyrimidine rings, can have a significant impact on its chemical properties and biological activity.

Table 4: Selected Crystallographic and Conformational Data for Analogues of this compound

| Compound Name | Crystal System | Space Group | Dihedral Angle (Phenyl-Pyrimidine) (°) |

| 4-Methyl-6-phenylpyrimidin-2-amine | Monoclinic | P2₁/c | 29.41(2) and 46.32(3) |

| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | Triclinic | P-1 | 79.67(8) |

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

Hydrogen bonds are a predominant force in the crystal structures of aminopyrimidine derivatives. In many analogues of this compound, molecules are linked by paired N—H···N hydrogen bonds to form distinct structural motifs. For instance, in compounds like 2-benzylamino-4-benzyloxy-6-methylpyrimidine, these interactions result in the formation of centrosymmetric dimers, characterized by an R²₂(8) graph-set motif. nih.gov Similarly, the crystal structure of N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine shows that two independent molecules associate into a dimer through a pair of N—H⋯N hydrogen bonds. researchgate.net

In other cases, these hydrogen bonds can create more extended structures. Molecules of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) are linked by two distinct N-H···N hydrogen bonds, forming chains of edge-fused R²₂(8) rings. nih.gov The crystal packing of 4-Methyl-6-phenylpyrimidin-2-amine is characterized by intermolecular N—H···N hydrogen bonds that connect molecules into an infinite network. researchgate.net

Beyond the common N—H···N bonds, weaker C—H···F and C—H···π interactions also contribute to the stability of the crystal lattice in fluorinated analogues. In 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, a pair of weak C—H⋯F hydrogen bonds links molecules into an inversion dimer. nih.gov Intramolecular N—H···N hydrogen bonds are also observed, which stabilize the conformation of the molecule itself. nih.gov

| Compound/Analogue | Hydrogen Bond Type | Supramolecular Motif | Reference |

| 2-amino-4-methoxy-6-methylpyrimidine | N-H···N | Chains of edge-fused R²₂(8) rings | nih.gov |

| 2-benzylamino-4-benzyloxy-6-methylpyrimidine | N-H···N | Centrosymmetric R²₂(8) dimers | nih.gov |

| 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine | Intramolecular N—H⋯N, Intermolecular C—H⋯F, C—H⋯π | Inversion dimer with an R²₂(16) motif, column formation | nih.gov |

| N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine | N—H⋯N | Dimer with an R²₂(12) ring motif | researchgate.net |

| 4-Methyl-6-phenylpyrimidin-2-amine | N—H···N | Infinite network | researchgate.net |

π-π Stacking:

Aromatic π-π stacking interactions are another crucial factor in the crystal packing of these compounds, often working in concert with hydrogen bonds. The planar pyrimidine and phenyl rings facilitate these interactions. In the crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, π–π stacking is observed between centrosymmetrically related pairs of pyrimidine rings, with centroid-centroid separations of 3.4572(8) Å and 3.5433(7) Å. nih.gov

In dimers formed by hydrogen bonds, π-π stacking can further stabilize the assembly. For example, dimers of N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine exhibit π–π stacking interactions between the pyrimidine rings with a centroid–centroid distance of 3.517(4) Å. researchgate.net Similarly, the dimer of 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine features intermolecular π–π stacking between the fluorinated benzene (B151609) rings, with a centroid–centroid distance of 3.708(4) Å. nih.gov These stacking interactions, along with hydrogen bonds, create robust, column-like structures within the crystal. nih.gov Computational studies on related pyrimidine derivatives have also highlighted the importance of antiparallel π-stacking in their supramolecular assemblies. rsc.org

Advanced Structural Characterization Methods

A comprehensive understanding of the three-dimensional structure of this compound and its analogues is achieved through a combination of advanced analytical techniques. These methods provide precise data on bond lengths, angles, and the spatial arrangement of atoms.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these compounds. This technique provides detailed information about the molecular conformation and the intricate network of intermolecular interactions. For instance, X-ray analysis of 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine revealed that the pyrimidine ring forms dihedral angles of 11.3(2)°, 24.5(2)°, and 70.1(2)° with the various attached phenyl rings. nih.gov Similarly, for N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine, X-ray data showed that the molecule crystallizes with two symmetry-independent molecules in the asymmetric unit, differing mainly in the rotation of the methoxyphenyl ring. researchgate.net This level of detail is crucial for understanding structure-property relationships. The process involves using diffractometers and specialized software like SHELXS97 and SHELXL97 for structure solution and refinement. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, is fundamental for elucidating the molecular structure in solution. nih.gov Advanced 2D NMR methods, such as Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY), have been employed to gain deeper structural and dynamic insights. nih.gov For example, real-time 2D dynamic NMR analysis has been used to monitor the synthesis of pyrimidines, allowing for the confirmation of postulated intermediates and the discovery of new ones. nih.gov The chemical shifts observed in ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each atom, confirming the successful synthesis and structure of the target compounds. nih.govnih.gov

Computational Modeling: Theoretical calculations, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT methods, such as B3LYP, can accurately model geometrical parameters like bond lengths and angles. mdpi.com Hirshfeld surface analysis, derived from computational models, is employed to visualize and quantify intermolecular interactions within the crystal, revealing that H···H and C···H/H···C contacts are often the major intermolecular contacts in pyrimidine derivatives. mdpi.com Furthermore, computational tools like molecular electrostatic potential (MEP) surfaces and the quantum theory of “atoms-in-molecules” (QTAIM) help in rationalizing the observed noncovalent interactions, such as hydrogen bonding and π-stacking. rsc.org Molecular dynamics (MD) simulations have also been used to study the conformational behavior and interactions of flexible pyrimidine derivatives. nih.gov

Chemical Reactivity and Transformation of the 6 Methyl 5 Phenylpyrimidin 4 Amine Core

Reaction Mechanisms Involving the Pyrimidine (B1678525) Nucleus and its Substituents

The reactivity of the 6-methyl-5-phenylpyrimidin-4-amine core is a composite of the individual reactivities of the pyrimidine ring and its substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.

However, the substituents on the ring significantly modulate this intrinsic reactivity. The amino group at position 4 and the methyl group at position 6 are both electron-donating groups, which partially mitigate the electron-deficient character of the pyrimidine ring. The amino group, in particular, is a strong activating group that can direct electrophilic attack to certain positions, although such reactions on the pyrimidine ring itself are still challenging.

Substitution Reactions on the Pyrimidine and Phenyl Rings

Substitution reactions on the this compound core can be targeted at either the pyrimidine or the phenyl ring.

Pyrimidine Ring: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the activating effect of the amino and methyl groups may allow for some electrophilic attack under harsh conditions, likely at the C2 position, which is meta to the deactivating ring nitrogens and activated by the amino group. More common are nucleophilic substitution reactions, though these typically require a leaving group, which is absent in the parent molecule. Functionalization of the pyrimidine ring often proceeds through preliminary modifications, such as oxidation of the methyl group or introduction of a halo group.

Phenyl Ring: The phenyl group at position 5 is susceptible to electrophilic aromatic substitution. The pyrimidine ring acts as a deactivating group, directing incoming electrophiles primarily to the meta positions of the phenyl ring. The steric hindrance from the pyrimidine core might also influence the regioselectivity of these substitutions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, which would yield derivatives with substituents on the phenyl ring.

Derivatization Strategies and Analogue Generation from the Core Structure

The this compound core offers several handles for derivatization, allowing for the generation of a wide range of analogues. These modifications can be strategically employed to explore structure-activity relationships in medicinal chemistry or to create new materials with tailored properties.

Modifications at the Amino Group (Position 4)

The primary amino group at position 4 is a key site for derivatization due to its nucleophilic character. A variety of reactions can be performed at this position to introduce diverse chemical functionalities.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of substituents.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation can be a competing side reaction.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are important functional groups in many bioactive molecules.

Schiff Base Formation: Condensation with aldehydes and ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates provides access to urea and thiourea derivatives, respectively.

Table 1: Examples of Derivatization Reactions at the Amino Group (Position 4)

| Reagent | Product Type | General Reaction |

| R-COCl | Amide | |

| R-X (Alkyl Halide) | Secondary/Tertiary Amine | |

| R-SO₂Cl | Sulfonamide | |

| R-CHO | Imine (Schiff Base) | |

| R-N=C=O | Urea | |

| R-N=C=S | Thiourea |

Introduction of Diverse Chemical Moieties at Various Positions

Beyond the amino group, other positions on the this compound core can be functionalized to generate a broader library of analogues.

Modification of the Methyl Group (Position 6): The methyl group can be a site for various transformations. Oxidation can convert it to a hydroxymethyl or carboxyl group, which can then be used for further derivatization. Condensation reactions with aldehydes can also occur at this position under certain conditions.

Substitution on the Phenyl Ring (Position 5): As previously mentioned, electrophilic substitution on the phenyl ring is a viable strategy. This allows for the introduction of a wide range of substituents, including nitro, halo, and sulfonic acid groups, which can significantly alter the electronic and steric properties of the molecule.

Functionalization at the C2 Position: While challenging, direct functionalization at the C2 position of the pyrimidine ring can sometimes be achieved through lithiation followed by quenching with an electrophile, or through metal-catalyzed cross-coupling reactions if a suitable leaving group is first introduced.

Table 2: Strategies for Introducing Diverse Chemical Moieties

| Position | Reaction Type | Example Reagents | Resulting Functional Group |

| Position 6 (Methyl Group) | Oxidation | KMnO₄, K₂Cr₂O₇ | -CH₂OH, -COOH |

| Condensation | Aromatic aldehydes | -CH=CH-Ar | |

| Position 5 (Phenyl Ring) | Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | -Br, -Cl | |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | |

| Position 2 | Lithiation/Electrophilic Quench | n-BuLi then R-X | -R |

| Cross-Coupling (after halogenation) | Pd catalyst, boronic acid | -Aryl, -Alkyl |

Computational Chemistry and Molecular Modeling Studies of Pyrimidine 4 Amine Systems

Quantum Chemical Calculations: Unveiling Electronic Nuances

Quantum chemical calculations are pivotal in elucidating the intrinsic electronic and structural properties of a molecule. These methods provide a foundational understanding of a compound's reactivity and potential for intermolecular interactions.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For 6-Methyl-5-phenylpyrimidin-4-amine, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311G**(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimization process minimizes the total electronic energy of the molecule, revealing the most probable conformation. The resulting geometry is crucial for subsequent, more complex computational studies like molecular docking.

For pyrimidine (B1678525) derivatives, DFT has been successfully used to compare optimized parameters with experimental results from X-ray crystallography, showing good correlation. researchgate.net This gives confidence in the predictive power of DFT for understanding the structure of this compound.

Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic landscape of a molecule is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. masterorganicchemistry.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For pyrimidine systems, the HOMO-LUMO gap is a valuable descriptor in understanding their chemical stability and potential for engaging in chemical reactions. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across a molecule. researchgate.net By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. researchgate.net For this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms of the pyrimidine ring and the amine group, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), highlighting their role as hydrogen bond donors.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Molecular Docking Investigations: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Assessment of Binding Affinities and Interaction Energies

Docking programs utilize scoring functions to estimate the binding affinity of a ligand to its target. These scores, often expressed as binding energies (e.g., in kcal/mol), provide a quantitative measure of the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable binding pose. For pyrimidine-based inhibitors, these calculated affinities have been shown to correlate with experimentally determined inhibitory activities (e.g., IC50 values). mdpi.com Docking studies on related compounds have also highlighted the importance of specific amino acid residues in the binding site that contribute significantly to the interaction energy. mdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Details |

| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding |

| Hydrogen Bonds | 2 | With backbone atoms of hinge region residues |

| Hydrophobic Interactions | 5 | With residues such as Leucine, Valine, and Phenylalanine |

| Key Interacting Residues | Cys694, Phe830 | Based on docking of similar compounds with FLT3 mdpi.com |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of the binding pose.

Analysis of Conformational Dynamics and Stability of Ligand-Receptor Complexes

The binding of a ligand to its receptor is not a static event but a dynamic process involving conformational adjustments in both molecules. scielo.br Molecular Dynamics (MD) simulations are a powerful computational method used to study these time-dependent atomic motions, providing a detailed view of the stability and dynamics of the ligand-receptor complex. scielo.brmdpi.com

MD simulations on N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3) have shown that these ligands can be stably anchored within the hydrophobic active site. mdpi.com Critical interactions, such as hydrogen bonds with hinge loop residues like C694 and π-π stacking with phenylalanine residues (e.g., F691), are crucial for maintaining the stability of the complex. mdpi.com The simulation of a ligand's dynamics at its binding site, starting from a docked pose, can significantly refine the understanding of intermolecular interactions predicted by initial docking calculations. scielo.br

Calculation of Binding Free Energies (e.g., MM-PB(GB)SA, LIE)

To quantify the binding affinity of a ligand to its receptor, computational methods are employed to calculate the binding free energy. Among the most widely used approaches are the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) and Linear Interaction Energy (LIE). mdpi.com

The Linear Interaction Energy (LIE) method is another efficient approach for estimating binding free energies. It involves calculating the difference in the van der Waals and electrostatic interaction energies of the ligand with its surroundings in the bound and unbound states. mdpi.com Both MM-PB(GB)SA and LIE have been used in conjunction with molecular dynamics simulations to provide a more accurate and dynamic picture of ligand binding. mdpi.com These energetic calculations are critical for ranking potential drug candidates and for understanding the driving forces behind molecular recognition. scielo.br

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern their potency. Three-dimensional QSAR (3D-QSAR) methods, in particular, consider the 3D properties of molecules to generate these predictive models.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov The process involves aligning the molecules in a common orientation and then calculating the field values at various points on a 3D grid surrounding them.

In studies on thieno-pyrimidine derivatives, a CoMFA model was developed that showed a strong correlation between the predicted and actual inhibitory activities. nih.gov The model yielded a high leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated correlation coefficient (r²) of 0.917, indicating its statistical robustness and predictive power. nih.gov Similarly, CoMFA models for N-phenylpyrimidin-2-amine derivatives as CDK2 inhibitors also demonstrated good predictive capabilities. nih.gov The output of a CoMFA analysis is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated) | Predictive r² | Study Reference |

| CoMFA (Thieno-pyrimidine) | 0.818 | 0.917 | Not Reported | nih.gov |

| CoMFA (N-phenylpyrimidine-2-amine) | High | High | Good | nih.gov |

| CoMFA (2-Pyrimidine Carbohydrazides) | 0.528 | 0.776 | Not Reported | acs.org |

| CoMFA (Thienopyrimidine - Aurora-B) | 0.70 | 0.97 | 0.86 | nih.gov |

| CoMFA (N-phenylpyrimidine-4-amine) | 0.802 | 0.983 | 0.698 | mdpi.com |

Table 1: Statistical results from various CoMFA studies on pyrimidine derivative systems.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that extends the principles of CoMFA. In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net This often provides a more detailed and nuanced understanding of the SAR.

For the same set of thieno-pyrimidine derivatives mentioned earlier, a CoMSIA model produced a q² of 0.801 and an r² of 0.897. nih.gov In a study on pyrimidine derivatives as inhibitors of the human σ1 receptor, the CoMSIA model was found to be reliable, with an R² train value of 0.96 and a Q² value of 0.54, for accurately predicting compound activity. researchgate.net CoMSIA models developed for N-phenylpyrimidine-4-amine derivatives also showed good internal validation and predictive power. mdpi.com The resulting contour maps from CoMSIA provide intuitive guidance for drug design, indicating favorable and unfavorable regions for different physicochemical properties. mdpi.comacs.org

| Model | q² (Cross-validated r²) | r² (Non-cross-validated) | Predictive r² | Study Reference |

| CoMSIA (Thieno-pyrimidine) | 0.801 | 0.897 | Not Reported | nih.gov |

| CoMSIA (Pyrimidine - σ1 receptor) | 0.54 | 0.96 | Not Reported | researchgate.net |

| CoMSIA (2-Pyrimidine Carbohydrazides) | 0.600 | 0.811 | Not Reported | acs.org |

| CoMSIA (Thienopyrimidine - Aurora-B) | 0.72 | 0.97 | 0.88 | nih.gov |

| CoMSIA (N-phenylpyrimidine-4-amine) | 0.725 | 0.965 | 0.668 | mdpi.com |

Table 2: Statistical results from various CoMSIA studies on pyrimidine derivative systems.

Ligand-Based and Structure-Based QSAR Approaches for Activity Prediction

QSAR methodologies can be broadly categorized as either ligand-based or structure-based.

Ligand-based QSAR approaches are utilized when the 3D structure of the biological target is unknown. These models are built solely on the structural information of a series of ligands with known activities. mdpi.com The CoMFA and CoMSIA models discussed previously are prominent examples of ligand-based 3D-QSAR. mdpi.comnih.gov These methods rely on aligning the set of molecules and deriving a common pharmacophore to explain the SAR.

Structure-based QSAR approaches, on the other hand, incorporate the 3D structure of the receptor, typically obtained from X-ray crystallography or NMR spectroscopy. These methods often involve molecular docking to place the ligands into the receptor's active site before generating the QSAR model. nih.gov This provides a more explicit understanding of the ligand-receptor interactions. For example, docking studies on 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives revealed a binding behavior comparable to the known inhibitor celecoxib, and these results correlated well with the biological assay data. nih.gov By combining docking with 3D-QSAR, researchers can generate highly predictive models that not only forecast activity but also explain it in the context of specific interactions with receptor site amino acids. nih.gov

Structure Activity Relationship Sar Studies of 6 Methyl 5 Phenylpyrimidin 4 Amine Derivatives

Correlating Structural Modifications with Modulated Biological Activity Profiles

The biological activity of 6-methyl-5-phenylpyrimidin-4-amine derivatives can be finely tuned by strategic modifications at various positions of the pyrimidine (B1678525) core and its substituents. Researchers have systematically explored these modifications to map the chemical space and identify key determinants of potency and selectivity.

The substituents on the pyrimidine ring itself play a fundamental role in orienting the molecule within the target's binding site and influencing its intrinsic activity.

The methyl group at position 6 is a common feature in many active pyrimidine-based inhibitors. While its primary role is often considered to be steric, influencing the conformation of adjacent groups, its presence or absence can significantly impact potency. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives designed as USP1/UAF1 deubiquitinase inhibitors, moving a methyl group from the 5-position to the 6-position resulted in a threefold decrease in potency, with the IC50 value increasing from 70 nM to 210 nM. acs.org This suggests that for certain targets, substitution at position 5 is more favorable than at position 6. However, in other scaffolds, such as certain kinase inhibitors, the C6-methyl group can be beneficial. Studies on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors showed that the introduction of methyl groups on the pyrimidine ring could be detrimental to activity against the primary target but could also contribute to selectivity by clashing with residues in related kinases like FGFR1. researchgate.net

The phenyl group at position 5 is a critical determinant of activity, often engaging in crucial π-π stacking or hydrophobic interactions within the active site of target proteins. The electronic and steric properties of this phenyl ring can be modulated through substitution to enhance binding affinity. Molecular modeling studies on the interaction of 5-substituted dUMP analogues with thymidylate synthase have shown that the nature of the substituent at C5 significantly affects the binding of cofactors, which is critical for enzymatic activity. nih.gov While large, sterically demanding groups at this position can sometimes be detrimental, appropriate substitution can lead to enhanced potency. nih.gov For many kinase inhibitors, this phenyl group occupies a hydrophobic pocket, and its substitution pattern can dictate selectivity among different kinases.

The following table summarizes the impact of methyl group placement on the inhibitory activity of certain pyrimidine derivatives.

| Compound ID | Core Scaffold | Methyl Position | Target | IC50 (nM) |

| 38 | N-benzyl-2-phenylpyrimidin-4-amine | 5 | USP1/UAF1 | 70 |

| 39 | N-benzyl-2-phenylpyrimidin-4-amine | 6 | USP1/UAF1 | 210 |

| 40 | N-benzyl-2-phenylpyrimidin-4-amine | 5,6-dimethyl | USP1/UAF1 | 120 |

Data sourced from a study on USP1/UAF1 deubiquitinase inhibitors. acs.org

The amino group at position 4 is a key hydrogen bonding motif, often interacting with the hinge region of kinases or other critical residues in a target's active site. nih.gov Modifications to this group or the introduction of substituents on an attached phenyl ring can profoundly affect binding affinity and selectivity.

In a series of N-phenylpyrimidin-2-amine derivatives, the amino group acts as a crucial linker. bohrium.com For 4-aminopyrimidine (B60600) derivatives, substitutions on this exocyclic amine are critical. Attaching bulky chemical groups directly to the N4-amine has been reported to yield weak inhibitors in some cases, suggesting that steric hindrance in this region is poorly tolerated by certain targets. chapman.edu

However, when the amino group is attached to a phenyl ring, this secondary ring provides a valuable scaffold for introducing further diversity and optimizing interactions. For example, in the development of selective JAK2 inhibitors based on an N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine core, modifications that led to N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were explored. nih.gov The substitution pattern on this phenyl ring was found to be critical for achieving high potency and selectivity for JAK2 over other JAK family kinases. The optimal compound from this series, A8, which featured an aminomethyl group on the phenyl ring, demonstrated an IC50 of 5 nM for JAK2 and significant selectivity over JAK1, JAK3, and TYK2. nih.gov

The table below illustrates the kinase selectivity profile for compound A8.

| Kinase | IC50 (nM) | Selectivity Fold vs. JAK2 |

| JAK2 | 5 | 1 |

| JAK1 | 193 | 38.6 |

| JAK3 | 273 | 54.6 |

| TYK2 | 206 | 41.2 |

Data sourced from a study on selective JAK2 inhibitors. nih.gov

In a study of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues as anti-mycobacterial agents, a wide range of substituents were explored on a phenyl ring at the 5-position and on the 7-(2-pyridylmethylamine) moiety. mdpi.com The most effective compounds contained a 3-(4-fluoro)phenyl group, indicating that a remote fluorine substitution was beneficial for activity. Furthermore, various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, along with different substitutions on the pyridylmethylamine tail, were shown to be active. These remote modifications were crucial for optimizing not only the in vitro growth inhibition of M. tuberculosis but also for improving properties like low hERG liability and metabolic stability in liver microsomes. mdpi.com

Similarly, in the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones, substitutions on a benzyl (B1604629) group at the C6 position were investigated. nih.gov A compound bearing a 2-chloro-6-fluorobenzyl group at this position showed high potency against wild-type HIV-1 and resistance to certain mutations. nih.gov This demonstrates how substitutions on a peripheral aryl ring can confer a more robust inhibitory profile.

Development of Structure-Activity Hypotheses

Based on accumulated SAR data, researchers can formulate hypotheses that rationalize the observed activities and guide future design efforts. For pyrimidine-based inhibitors, a common hypothesis is that the pyrimidine nitrogen atoms act as hydrogen bond acceptors, interacting with the hinge region of protein kinases. researchgate.netnih.gov

For the this compound scaffold, a general SAR hypothesis would include:

A Hydrogen Bond Donor: The exocyclic amino group at C4 is critical for forming a key hydrogen bond with the target protein. chapman.edu

Aromatic/Hydrophobic Interactions: The phenyl group at C5 occupies a hydrophobic pocket, and its substitution pattern can be optimized to enhance van der Waals and π-π interactions. nih.gov

Steric Control: The methyl group at C6 can serve to orient the C5-phenyl group and may provide favorable interactions or, conversely, create steric clashes that can be exploited to achieve selectivity. acs.orgresearchgate.net

Solvent-Frontier Exploration: Substituents on the C4-amino group or its attached phenyl ring often extend towards the solvent-exposed region of the binding site, providing opportunities to improve potency and pharmacokinetic properties. nih.gov

These hypotheses are refined as more data becomes available, leading to a more detailed understanding of the molecular interactions driving inhibition.

Pharmacophore Modeling and Rational Ligand Design Based on SAR Insights

SAR data is the foundation for computational chemistry techniques like pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. These methods distill the SAR into a 3D model of the essential chemical features required for biological activity. mdpi.comresearchgate.net

A typical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include:

One or more hydrogen bond acceptor features (from the pyrimidine nitrogens).

A hydrogen bond donor feature (from the C4-amino group).

An aromatic/hydrophobic feature (representing the C5-phenyl ring).

Such models can be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. researchgate.net

Furthermore, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. nih.govmdpi.com These maps provide detailed, visual guidance for the rational design of next-generation inhibitors. For example, a CoMFA model might show a region of positive electrostatic potential is favored near the C4-amino phenyl ring, suggesting that adding an amine group at that position would increase potency, a strategy that proved successful in the development of JAK2 inhibitors. nih.gov This iterative cycle of synthesis, biological testing, SAR analysis, and computational modeling accelerates the discovery of potent and selective drug candidates.

Analytical and Forensic Applications of 6 Methyl 5 Phenylpyrimidin 4 Amine

Development of Analytical Methods for Detection and Identification in Diverse Matrices

The detection and identification of 6-Methyl-5-phenylpyrimidin-4-amine in various samples, which can range from seized drug materials to trace evidence, necessitates the development of highly sensitive and specific analytical methods. The complexity of these matrices often requires sophisticated extraction and cleanup procedures prior to instrumental analysis. Techniques such as liquid-liquid extraction or solid-phase extraction are commonly employed to isolate the target analyte from interfering substances. The choice of extraction solvent and pH conditions is critical to ensure efficient recovery of the compound.

Role as a Route-Specific Marker in Illicit Synthesis Profiling (e.g., Amphetamine Production)

The primary forensic significance of this compound lies in its role as a route-specific marker, particularly for the Leuckart synthesis of amphetamine. ukm.mynih.gov The Leuckart reaction is a well-known method used in clandestine laboratories for the production of amphetamines. researchgate.net The formation of this compound is a specific byproduct of this synthetic pathway. nih.gov Its presence in a seized amphetamine sample strongly indicates that the Leuckart method was employed in its manufacture. ukm.mynih.gov This information is vital for law enforcement and intelligence agencies, as it allows them to link different drug seizures to a common manufacturing source, understand the chemical expertise of the producers, and track the distribution of precursor chemicals. researchgate.net

Forensic laboratories have identified 4-methyl-5-phenylpyrimidine (B1615610) as a specific impurity for the Leuckart's route in amphetamine samples. ukm.my The detection of this and other related pyrimidines can help in elucidating the synthetic pathway used in clandestine operations. nih.gov

Application of Chromatographic Techniques for Analysis (GC/MS, HPLC)

Chromatographic techniques are the cornerstone of forensic drug analysis, and the identification of this compound is no exception.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. ukm.myresearchgate.net In the analysis of illicit drug samples, a sample extract is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its positive identification. jppres.com GC-MS has been successfully used to identify 4-methyl-5-phenylpyrimidine in amphetamine samples, confirming the use of the Leuckart synthesis route. ukm.my

High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for compounds that are not easily volatilized or are thermally unstable. mdpi.com In HPLC, the sample is dissolved in a liquid solvent and pumped at high pressure through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. HPLC can be coupled with various detectors, including a mass spectrometer (LC-MS), to provide highly selective and sensitive analysis. mdpi.com

Below is an interactive table summarizing the application of these chromatographic techniques:

| Chromatographic Technique | Principle of Separation | Detection Method | Application for this compound |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | Mass Spectrometry (MS) | Identification as a route-specific marker in amphetamine profiling. ukm.my |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Mass Spectrometry (MS), UV-Vis Spectroscopy | Analysis of non-volatile derivatives or in complex matrices where GC is not suitable. |

Utilization of Spectroscopic Techniques in Forensic Identification

Spectroscopic techniques play a crucial role in the structural elucidation and confirmation of the identity of this compound. While mass spectrometry, as discussed, is a key spectroscopic method, others are also employed.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum shows a pattern of absorption bands that can be used to identify the presence of amine (N-H), methyl (C-H), and aromatic (C=C) functional groups within the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of the signals in the ¹H and ¹³C NMR spectra, a chemist can deduce the precise arrangement of atoms and confirm the structure of the compound.

The combination of these chromatographic and spectroscopic techniques provides a robust and reliable methodology for the detection and identification of this compound in forensic casework. This, in turn, delivers critical intelligence for understanding and disrupting the illicit manufacture of controlled substances.

Future Research Directions and Therapeutic Potential

Rational Design of Novel 6-Methyl-5-phenylpyrimidin-4-amine Analogues with Enhanced Potency and Selectivity

The rational design of analogues based on the this compound scaffold is a key strategy to unlock its therapeutic potential. By systematically modifying its structure, it is possible to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Key to this approach is understanding the structure-activity relationships (SAR) of related pyrimidine (B1678525) derivatives. For instance, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors revealed that the position of the methyl group on the pyrimidine ring significantly impacts potency. Moving the methyl group from the 5-position to the 6-position resulted in a threefold decrease in inhibitory activity, suggesting that the 5-position is critical for interaction with the target. acs.org This highlights the importance of the substitution pattern on the pyrimidine core.

Furthermore, the introduction of different substituents at various positions of the pyrimidine ring can modulate the compound's properties. For example, in the development of CDK9 inhibitors, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity. acs.org The exploration of various substituents on the phenyl ring and the amino group of this compound could lead to the discovery of analogues with improved therapeutic profiles.

Table 1: Strategies for Rational Analogue Design

| Modification Strategy | Rationale | Potential Outcome |

| Substitution on the Phenyl Ring | To explore interactions with specific pockets in the target protein. | Enhanced potency and selectivity. |

| N-alkylation/N-arylation of the 4-amino group | To modulate hydrogen bonding capacity and steric interactions. | Improved binding affinity and pharmacokinetic properties. |

| Modification of the 6-methyl group | To probe the steric and electronic requirements of the binding site. | Increased target specificity. |

| Introduction of polar functional groups | To improve solubility and bioavailability. | Better drug-like properties. |

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, leading to diverse therapeutic applications including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. nih.govgsconlinepress.com Consequently, this compound and its future analogues could be investigated for a variety of therapeutic uses.

Given that many pyrimidine derivatives act as kinase inhibitors, a primary area of investigation would be the kinome. acs.org The aminopyrimidine core is a well-established hinge-binding motif for many kinases. acs.org Therefore, screening this compound against a panel of kinases could identify novel targets implicated in diseases such as cancer and neurodegenerative disorders. acs.org

Another promising avenue is the investigation of its potential as an inhibitor of enzymes involved in metabolic or infectious diseases. For example, pyrimidine derivatives have been developed as inhibitors of HIV-1 reverse transcriptase and cyclooxygenase-2 (COX-2). nih.govmdpi.com Furthermore, the structural similarity to compounds that reverse multidrug resistance in cancer suggests that this scaffold could be explored for its potential to act as a chemosensitizer. nih.govresearchgate.net

Table 2: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale based on related compounds |

| Oncology | Kinases (e.g., CDK9, EGFR), Deubiquitinases (e.g., USP1) | Many pyrimidine-based drugs are approved anticancer agents. nih.gov |

| Infectious Diseases | Viral enzymes (e.g., HIV-1 Reverse Transcriptase), Bacterial enzymes | Pyrimidine analogues have shown potent antiviral and antibacterial activity. jacsdirectory.commdpi.com |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Certain pyrimidine derivatives are selective COX-2 inhibitors. nih.gov |

| Neurodegenerative Diseases | Understudied kinases | The pyrimidine core can be a starting point for developing tools to study the "dark kinome". acs.org |

Advancement of Computational Approaches for Lead Optimization and Drug Discovery

Computational methods are indispensable in modern drug discovery for accelerating the process of lead optimization. For this compound, various computational techniques can be employed to predict the properties of its analogues and guide their synthesis.

Molecular docking studies can be used to simulate the binding of designed analogues to the active site of a potential target protein. This allows for the prediction of binding affinity and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov For instance, docking studies on 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives helped to rationalize their selective inhibition of COX-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Integration of Experimental and Advanced Computational Methodologies for Comprehensive Understanding

The most effective approach to drug discovery involves a synergistic integration of experimental and computational methods. For this compound, this would entail an iterative cycle of design, synthesis, biological evaluation, and computational modeling.

Initial screening of this compound against various biological targets would provide starting points for further investigation. Once a promising target is identified, computational methods can be used to design a library of analogues with potentially improved activity. These analogues would then be synthesized and tested experimentally. The experimental results would, in turn, be used to refine the computational models, leading to a more accurate prediction of the properties of the next generation of compounds. This iterative process can significantly streamline the path to identifying a potent and selective drug candidate.

Development of Pyrimidine-Based Chemical Probes for Biological System Interrogation

Beyond their direct therapeutic potential, pyrimidine derivatives can be developed into chemical probes to study biological systems. nih.gov A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, allowing for the elucidation of its role in cellular processes and disease. nih.gov

Starting from the this compound scaffold, chemical probes can be designed by incorporating reactive or reporter groups. For example, a fluorescent tag could be attached to the molecule to visualize its localization within a cell, or a photo-affinity label could be introduced to identify its direct binding partners. The development of pyrimidine-based chemical probes has been successfully applied to study the replication of parasites like Trypanosoma cruzi. nih.govplos.org Such probes derived from this compound could become valuable tools for chemical biology and target validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-5-phenylpyrimidin-4-amine, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves multi-step protocols, such as:

Alkylation/Amination : Reacting substituted pyrimidine precursors (e.g., 2-chloro-6-methylpyrimidine) with phenylamine derivatives under alkaline conditions (e.g., NaH in DMF) .

Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity.

- Key Parameters : Temperature (80–100°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for amine:halopyrimidine) are critical for minimizing side products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions (e.g., methyl at C6, phenyl at C5). For example, the C5-phenyl group shows aromatic protons at δ 7.2–7.6 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 226.12) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. What are the primary biological targets of this pyrimidine derivative?

- Methodology :

- Enzyme Assays : Screening against kinases (e.g., CDK2) using ATP-competitive inhibition assays (IC values <10 µM reported) .

- Cellular Studies : Apoptosis induction in cancer cell lines (e.g., MCF-7) via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL (v.2018/3) for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H⋯N, d = 2.89 Å) are modeled using SHELX hydrogen-bond constraints .

- Validation : R-factor <0.05 and electron density maps (e.g., Fo–Fc) confirm absence of disorder .

Q. How to address contradictions between observed biological activity and computational docking predictions?

- Methodology :

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups at C5) on kinase inhibition .

- Molecular Dynamics : Simulate ligand-protein interactions (e.g., CDK2 binding pocket) using AMBER or GROMACS. Adjust force fields for π-π stacking (phenyl-pyrimidine interactions) .

- Crystallographic Validation : Overlay docking poses with X-ray structures to identify steric clashes or conformational mismatches .

Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in stabilizing the crystal lattice?

- Methodology :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., for N–H⋯N chains) .

- C–H⋯π Interactions : Measure distances (e.g., 3.4–3.6 Å between methyl groups and phenyl rings) using Mercury software .

- Thermal Ellipsoids : Assess rigidity of the pyrimidine core (U <0.03 Å) versus flexible side chains .

Q. How to optimize synthetic protocols for enantiomerically pure derivatives?

- Methodology :

- Chiral Auxiliaries : Introduce L-proline-derived catalysts during amination steps to achieve >90% ee .

- HPLC Chiral Separation : Use Chiralpak IA columns (hexane:isopropanol = 85:15) for resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。